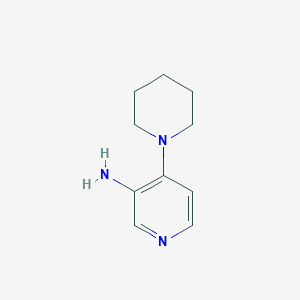

4-(Piperidin-1-yl)pyridin-3-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBYYLKFVJMUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324957 | |

| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-36-1 | |

| Record name | 52311-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Organic Transformations Involving the 4 Piperidin 1 Yl Pyridin 3 Amine Scaffold

Reactivity of the Pyridine (B92270) Amine Group

The exocyclic amino group at the C3 position of the pyridine ring is a key site for chemical modifications. Its reactivity is influenced by the electronic properties of the pyridine ring and the presence of the piperidino substituent.

The diazotization of aminopyridines, including structures analogous to 4-(piperidin-1-yl)pyridin-3-amine, is a well-established transformation that converts the primary amino group into a diazonium salt. This reaction typically involves treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. rsc.orgnih.gov The resulting pyridinediazonium salts are often unstable and can serve as versatile intermediates for the introduction of various functional groups. google.com

The stability and reactivity of pyridinediazonium salts are highly dependent on the position of the diazonium group on the pyridine ring. For instance, pyridine-2-diazonium salts are known to be particularly unstable and difficult to isolate, whereas pyridine-3-diazonium salts, which would be formed from 3-aminopyridines, exhibit greater stability. google.com The electronic effects of the pyridine nitrogen significantly influence the chemistry of these intermediates, distinguishing them from their aniline (B41778) counterparts. google.com

The general mechanism for the diazotization of an aminopyridine involves the formation of a nitrosating agent, such as the nitrous acidium ion (H₂NO₂⁺), in the acidic solution. This electrophile then attacks the amino group. In the case of 2- and 4-aminopyridines, it is suggested that the initial interaction may occur with the electron-rich heteroaromatic ring system before involving the amino group. rsc.org Subsequent proton transfers and elimination of water lead to the formation of the diazonium ion.

Table 1: General Conditions for Diazotization of Aminopyridines

| Reagent | Acid | Solvent | Temperature | Product |

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | Water | 0-5 °C | Pyridinediazonium chloride |

| Sodium Nitrite (NaNO₂) | Perchloric Acid (HClO₄) | Water | 0-5 °C | Pyridinediazonium perchlorate |

| tert-Butyl nitrite | Acetic Acid | Organic Solvent | Room Temp | Pyridinediazonium acetate |

This table presents generalized conditions. Specific substrate and reaction conditions may vary.

It is important to note that under neutral conditions, the reaction of an arylamine with an alkyl nitrite may proceed through a radical mechanism, whereas acidic conditions favor the formation of the diazonium salt. google.com The subsequent reactions of the in situ generated diazonium salt can lead to a variety of substituted pyridines, including hydroxypyridines through hydrolysis. nih.gov

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgwikipedia.org This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgyoutube.com

The rate of imine formation is pH-dependent. A weakly acidic environment (around pH 5) is often optimal, as sufficient acid is present to protonate the hydroxyl group of the intermediate hemiaminal, facilitating its departure as water, while not excessively protonating the amine nucleophile, which would render it unreactive. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal).

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the resulting positive charge on the carbon is stabilized by the adjacent nitrogen, which forms a double bond.

Deprotonation: A base (often another amine molecule or the solvent) removes a proton from the nitrogen to give the final imine product. libretexts.org

Table 2: Examples of Condensation Reactions with Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Catalyst | Product Type |

| Primary Amine | Aldehyde | Weak Acid (e.g., Acetic Acid) | Imine (Schiff Base) |

| Primary Amine | Ketone | Weak Acid (e.g., Acetic Acid) | Imine (Schiff Base) |

| Secondary Amine | Aldehyde | Acid | Enamine |

| Secondary Amine | Ketone | Acid | Enamine |

This table illustrates the general types of products formed from the condensation of amines with carbonyl compounds.

These condensation reactions are fundamental in organic synthesis and are utilized in the construction of various heterocyclic systems. researchgate.netnih.gov

The primary amino group in this compound is a potent nucleophile. Its nucleophilicity is influenced by several factors, including the electronic nature of the pyridine ring, steric hindrance, and the solvent. masterorganicchemistry.com Generally, the nucleophilicity of amines correlates with their basicity; however, steric effects can significantly alter this trend. masterorganicchemistry.com

The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers. The nucleophilicity of aminopyridines is generally higher than that of pyridine itself due to the electron-donating nature of the amino group. sapub.org This enhanced reactivity allows the amino group to participate in a wide range of nucleophilic substitution and addition reactions.

The nucleophilicity of amines can be quantified and compared using scales such as the Mayr nucleophilicity scale. masterorganicchemistry.com For instance, the nucleophilicity parameter for ammonia (B1221849) in water is 9.5, while for the more substituted diethylamine, it is 14.7, indicating a significant increase in reactivity. masterorganicchemistry.com The presence of electron-withdrawing groups can decrease nucleophilicity. For example, the oxygen in morpholine (B109124) reduces its nucleophilicity compared to piperidine (B6355638). masterorganicchemistry.com

In the context of this compound, the piperidino group at the 4-position, being an electron-donating group, is expected to enhance the electron density on the pyridine ring and, consequently, the nucleophilicity of the 3-amino group. This makes it a reactive species for forming new carbon-nitrogen bonds under various reaction conditions.

Transformations Involving the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine, and its reactivity complements that of the primary amino group on the pyridine ring.

The tertiary nitrogen of the piperidine moiety is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or another suitable alkylating agent. This reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. This results in the formation of a quaternary ammonium (B1175870) salt. latech.edu The direct alkylation of pyridines can be challenging due to issues of regioselectivity and overalkylation. nih.gov However, methods have been developed for the selective N-alkylation of N-Boc-protected 4-aminopyridines. researchgate.net

N-Acylation occurs when the piperidine nitrogen reacts with an acylating agent, such as an acid chloride or an acid anhydride. This reaction leads to the formation of an N-acylpiperidine, which is an amide. nih.gov For example, the reaction of piperidine with acetyl chloride yields 1-acetylpiperidine. nih.gov This transformation is a common method for introducing an acyl group onto a nitrogen atom and can be used to protect the amine or to synthesize more complex amide-containing molecules.

Table 3: Examples of N-Alkylation and N-Acylation of Piperidines

| Piperidine Derivative | Electrophile | Reaction Type | Product Type |

| Piperidine | Methyl Iodide | N-Alkylation | N-Methylpiperidinium Iodide |

| Piperidine | Acetyl Chloride | N-Acylation | 1-Acetylpiperidine |

| Piperidine | Benzoyl Chloride | N-Acylation | 1-Benzoylpiperidine |

This table provides illustrative examples of N-alkylation and N-acylation reactions of the piperidine ring.

The piperidine ring can react with specific electrophiles like formaldehyde (B43269). The reaction of secondary amines, such as piperidine, with formaldehyde is a classic transformation. For instance, in the presence of an acid catalyst, piperidine can react with formaldehyde to form an iminium ion, which can then be involved in various subsequent reactions.

One notable reaction is the Mannich reaction, where a secondary amine (like piperidine), formaldehyde, and a compound with an active hydrogen (e.g., a ketone) react to form a β-amino carbonyl compound, often referred to as a Mannich base. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the piperidine and formaldehyde, which then acts as the electrophile.

Furthermore, piperidine hydrochloride has been used as a catalyst in reactions involving paraformaldehyde, indicating its role in facilitating reactions with this electrophile. researchgate.net The reactivity of the piperidine moiety allows for its incorporation into more complex molecular scaffolds through reactions with electrophiles like formaldehyde, expanding the synthetic utility of the parent molecule.

Oxidation Reactions of the Piperidine Ring

The piperidine ring, being a saturated heterocyclic amine, is susceptible to oxidation reactions. These transformations can lead to the formation of various oxidized derivatives, such as N-oxides, enamines, or by cleavage of the ring, to other functionalized compounds. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be employed for such transformations. evitachem.com For instance, treatment of piperidine with calcium hypochlorite (B82951) yields N-chloropiperidine, which can then undergo dehydrohalogenation to form the corresponding cyclic imine. wikipedia.org While specific studies on the oxidation of the piperidine ring within the this compound molecule are not extensively detailed in the provided search results, the general reactivity of the piperidine moiety suggests its potential for such transformations.

The oxidation of the piperidine ring can be influenced by the electronic nature of the pyridine ring. The electron-donating amino group at the 3-position of the pyridine ring may affect the reactivity of the attached piperidine.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-rich aromatic system, yet it can undergo reactions that temporarily disrupt its aromaticity. These processes are often key steps in the synthesis of more complex heterocyclic structures.

Dearomatization is a powerful strategy in organic synthesis for converting flat, aromatic compounds into three-dimensional structures. nih.gov For pyridine derivatives, this can be achieved through various methods, including reactions that form pyridinium (B92312) salts, which are then susceptible to nucleophilic attack. rsc.org This dearomatization step is often followed by a re-aromatization process to yield a new, functionalized aromatic system. rsc.org

A notable strategy involves the activation of pyridines to form N-acyl or N-alkyl pyridinium salts, which can then undergo dearomative cycloaddition reactions. rsc.org Mechanistic studies have shown that such reactions can proceed through a dearomative [3 + 2] cycloaddition followed by a rearomative ring expansion. rsc.org This dearomatization-rearomatization sequence provides a pathway for the construction of fused heterocyclic systems. rsc.org While direct examples involving this compound are not explicitly detailed, the general principles of pyridine dearomatization are applicable. The presence of the piperidinyl group at the 4-position and the amino group at the 3-position would significantly influence the regioselectivity and reactivity of such processes.

The hydrosilylation of pyridines is a method for their reduction and functionalization, typically yielding dihydropyridine (B1217469) derivatives. nih.govresearchgate.net This reaction involves the addition of a silicon hydride (silane) across a C=N or C=C bond of the pyridine ring. Ruthenium-catalyzed hydrosilylation of pyridines has been shown to be highly 1,4-selective. nih.govresearchgate.net This selectivity is proposed to occur through an ionic one-step hydride transfer from a ruthenium(II) hydride complex to a pyridinium ion intermediate. nih.govresearchgate.net

Even pyridines with substituents at the 4-position react with high regioselectivity to produce N-silyl-1,4-dihydropyridines in good yields. researchgate.net This suggests that this compound could be a suitable substrate for such transformations, leading to the corresponding 1,4-dihydropyridine (B1200194) derivative. The reaction conditions, including the choice of catalyst and silane, would be crucial in determining the outcome and efficiency of the hydrosilylation.

Table 1: Regioselectivity in the Hydrosilylation of Substituted Pyridines

| Substrate | Catalyst | Silane | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Pyridines | Ruthenium(II) hydride complex | Ar(F) =3,5-(CF3)2C6H3 | 1,4-dihydropyridines | Strictly 1,4-selective | nih.govresearchgate.net |

| 4-Substituted Pyridines | Ruthenium(II) hydride complex | Not specified | N-silyl-1,4-dihydropyridines | Highly regioselective | researchgate.net |

| Isoquinolines | Ruthenium(II) hydride complex | Not specified | 1,2-reduced heterocycles | 1,2-selective | nih.govresearchgate.net |

Intramolecular Rearrangements and Cycloadditions

The bifunctional nature of this compound, possessing both nucleophilic and potentially dienophilic/diene character, makes it an interesting substrate for intramolecular rearrangements and cycloaddition reactions.

The Aza Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings, where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.orgorganic-chemistry.org These reactions can be either concerted or stepwise processes. wikipedia.org In the context of pyridine chemistry, the pyridine ring itself can act as a diene component, particularly when activated by electron-withdrawing groups. nih.gov

While the pyridine ring in this compound is electron-rich, it is conceivable that under specific conditions, or after suitable modification, it could participate in Aza Diels-Alder reactions. For instance, conversion of the pyridine nitrogen to a pyridinium salt would increase its electrophilicity and potentially facilitate its participation as a 2π component in a [4+2] cycloaddition. More commonly, the pyridine ring can be a precursor to a diene that then undergoes a Diels-Alder reaction.

Formal aza-Diels-Alder reactions between enones and cyclic imines have been developed for the synthesis of complex heterocyclic frameworks like indolo- and benzoquinolizidines. nih.gov These reactions often utilize bifunctional catalysts to activate both reaction partners. nih.gov While not a direct example involving this compound, this highlights the potential for using the inherent functionality of the molecule to construct more elaborate structures through cycloaddition strategies.

Derivatization and Functionalization Strategies for 4 Piperidin 1 Yl Pyridin 3 Amine

Introduction of Diverse Functional Groups

The ability to introduce a variety of functional groups onto the 4-(piperidin-1-yl)pyridin-3-amine core is fundamental to its utility as a building block. Chemists have developed methods to modify the exocyclic amine, the pyridine (B92270) ring itself, and the attached piperidine (B6355638) ring, enabling the synthesis of a diverse library of derivatives.

The primary amine at the 3-position of the pyridine ring is a key site for derivatization. Its nucleophilic character allows for a range of reactions to introduce new functional groups.

Acylation Reactions: The amino group readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form amide derivatives. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of a base like triethylamine (B128534) leads to the formation of N-acylated products. lookchem.comnih.gov These reactions are often straightforward and proceed in moderate to high yields. nih.gov This approach is valuable for introducing a wide variety of substituents, thereby modulating the electronic and steric properties of the molecule.

Alkylation and Related Reactions: While direct N-alkylation of the amino group can be achieved, controlling selectivity can be challenging. Other transformations of the amino group are also synthetically useful. For example, the amino group can be converted into other functionalities through multi-step sequences, expanding the range of possible derivatives.

A notable reaction involves the rearrangement of 4-amino-3-halopyridines upon treatment with acyl chlorides, which, instead of simple N-acylation, results in the formation of pyridin-4-yl α-substituted acetamides. lookchem.com This rearrangement proceeds through a presumed N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution, effectively inserting a two-carbon unit. lookchem.com

Table 1: Examples of Pyridine Amine Functionalization

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Halo-4-aminopyridine | Acyl chloride, Triethylamine | N-Acyl aminopyridine derivative | nih.gov |

| 3-Halo-4-aminopyridine | Chloroacetyl chloride, Triethylamine | Pyridin-4-yl α-chloro acetamide | lookchem.com |

This table is interactive. Click on the headers to sort.

The pyridine ring of this compound is susceptible to substitution reactions, although the positions of attack are influenced by the existing substituents. The electron-donating nature of the amino and piperidinyl groups affects the ring's reactivity towards electrophiles, while the inherent electron-deficient character of the pyridine ring makes it a target for nucleophiles, especially when activating groups are present.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. researchgate.netquimicaorganica.org The presence of electron-withdrawing groups, such as a nitro group or a halogen, at these positions facilitates the attack of nucleophiles. lookchem.comnih.gov For instance, the reaction of 4-chloropyridine (B1293800) derivatives with amines, including piperidine, is a common method for synthesizing 4-aminopyridine (B3432731) structures. researchgate.net Lewis acids like zinc chloride can be used to activate the pyridine ring towards nucleophilic attack. researchgate.net

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is often challenging due to the ring's electron-deficient nature, which is further deactivated by the protonation of the ring nitrogen under typical acidic reaction conditions. youtube.comyoutube.com However, the presence of the strongly activating amino and piperidinyl groups at the 3- and 4-positions, respectively, can direct incoming electrophiles. These groups tend to direct electrophilic attack to the ortho and para positions relative to themselves. Given the substitution pattern of the parent molecule, positions 2- and 6- are the most likely sites for electrophilic attack.

The piperidine ring offers additional sites for functionalization, which can be crucial for fine-tuning the spatial arrangement and properties of the final compound. Strategies for modifying the piperidine ring often involve starting with a pre-functionalized piperidine or performing reactions on the intact piperidine ring of a more complex molecule.

Methods for piperidine functionalization include the introduction of substituents at various positions of the ring. researchgate.net This can be achieved through the alkylation of piperidones, which are valuable intermediates for preparing 4-substituted piperidines. youtube.comrsc.org For example, 1-substituted 3-acetonyl-4-piperidones can be synthesized via alkylation experiments on 1-benzoyl- or 1-alkyl-4-piperidones. rsc.org The resulting functionalized piperidines can then be used to construct the desired this compound derivative.

Another approach is the direct C-H functionalization of the piperidine ring, a powerful strategy that allows for the introduction of substituents onto a pre-existing piperidine moiety. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.gov

Protecting Group Chemistry in Multi-Step Synthesis

In the multi-step synthesis of complex molecules derived from this compound, the use of protecting groups is often indispensable. These groups temporarily block reactive sites, such as the amino group, to prevent unwanted side reactions and to direct the chemical transformations to the desired position.

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. jk-sci.comfishersci.co.uk The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk

Table 2: Common Amine Protecting Groups in Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | jk-sci.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis, Strong Acid | weebly.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | weebly.com |

This table is interactive. Click on the headers to sort.

Synthesis of Advanced Polycyclic Structures Incorporating the Scaffold

The this compound scaffold can be incorporated into more complex, polycyclic systems through various cyclization strategies. These reactions often involve the formation of new rings by connecting different parts of the molecule, leading to rigid and structurally diverse architectures that are of interest in drug discovery.

One common approach is the construction of fused ring systems. For example, imidazo[1,2-a]pyridines can be synthesized via the cyclization of 2-aminopyridine (B139424) derivatives with α-haloketones or other suitable reagents. cbijournal.com Although the starting material is a 2-aminopyridine, similar principles can be applied to 3-aminopyridine (B143674) derivatives to create analogous fused heterocyclic systems.

Another strategy involves intramolecular cyclization reactions to form bridged or spirocyclic compounds. For instance, derivatives of this compound can be designed with appropriate functional groups that can react with each other to close a new ring. The piperidine ring itself can be part of a cyclization, as seen in the synthesis of hexahydropyrindin-6-ones from 3-acetonyl-4-piperidone precursors. rsc.org

Furthermore, the pyridine ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, especially when activated by electron-withdrawing groups. nih.gov This can lead to the formation of complex bridged polycyclic structures. The development of novel cyclization reactions, including formal (3+2), (4+1), and (3+3) cycloadditions involving pyridinium (B92312) zwitterions, has also expanded the toolbox for creating diverse polycyclic frameworks. mdpi.com These advanced synthetic methods allow for the creation of novel molecular architectures based on the this compound core.

Structure Reactivity and Structure Selectivity Relationships of 4 Piperidin 1 Yl Pyridin 3 Amine Derivatives

Impact of Substituent Effects on Chemical Reactivity and Stability

The introduction of substituents onto the pyridine (B92270) or piperidine (B6355638) rings of the 4-(piperidin-1-yl)pyridin-3-amine scaffold significantly influences the electron distribution and steric environment of the molecule, thereby altering its reactivity and stability.

The reactivity of the pyridine ring can be modulated by the presence of electron-donating or electron-withdrawing groups. For instance, the synthesis of diversely substituted pyridin-2(1H)-ones has shown that the reactivity of a bromo-substituted pyridine derivative can be influenced by other ring substituents. nih.gov In one case, a catalyst poisoning effect was observed, possibly due to the pyridine moiety itself, which hindered a debenzylation reaction. nih.gov This suggests that the electronic nature of the pyridine ring can affect its interaction with catalysts.

Furthermore, the stability and reactivity of the entire molecule can be fine-tuned. In the development of inhibitors for Protein Kinase B (PKB), it was found that while 4-amino-4-benzylpiperidine derivatives were active, they suffered from rapid metabolism in vivo. nih.gov This metabolic instability was addressed by modifying the linker group between the piperidine and a lipophilic substituent, leading to more stable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov This highlights how substituent changes can directly impact the metabolic stability of the molecule.

The following table provides examples of how different substituents can affect the properties of related heterocyclic compounds:

| Compound Class | Substituent | Impact |

| Pyridin-2(1H)-ones | Nitro group | Can be reduced to an amino group, enabling further functionalization. nih.gov |

| 4-amino-4-benzylpiperidines | Benzyl group | Contributes to high clearance and low oral bioavailability due to metabolism. nih.gov |

| 4-(pyridin-2-yl)thiazole-2-amines | Benzamide derivatives | Act as promising hits for KDM4B inhibition. acs.org |

Stereochemical Influence on Reaction Outcomes and Product Formation

The stereochemistry of this compound derivatives is a critical factor in determining the outcome of their reactions and the specific products that are formed. This is particularly evident in their interactions with biological targets and in asymmetric synthesis.

In the context of medicinal chemistry, the stereochemical arrangement of substituents can dictate the binding affinity and selectivity of a molecule for a particular enzyme or receptor. For example, in the development of σ1 receptor ligands, the stereoselective synthesis of substituted piperidin-4-ols was crucial for achieving high affinity. nih.govnih.gov The precise spatial orientation of functional groups, governed by the stereocenters in the piperidine ring, allows for optimal interactions within the receptor's binding pocket. nih.gov

The synthesis of piperidine derivatives often employs stereoselective methods to control the three-dimensional arrangement of atoms. nih.gov For instance, a gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones with excellent diastereoselectivity. nih.gov This stereocontrol is essential for producing a single, desired stereoisomer, which may have significantly different biological activity compared to its other stereoisomers.

An example of stereocontrol in synthesis is the Curtius rearrangement strategy used to produce 1-(pyridin-3-yl)piperidin-4-amine dihydrochloride, which provides superior stereocontrol compared to other methods. evitachem.com Similarly, the enantioselective synthesis of (+)-subcosine II, a natural product containing a piperidine moiety, relies on a modular approach that establishes the desired stereochemistry early in the synthetic sequence. nih.gov

The following table summarizes the importance of stereochemistry in the synthesis and activity of related piperidine-containing compounds:

| Reaction/Application | Stereochemical Consideration | Outcome |

| σ1 Receptor Ligand Binding | Precise spatial orientation of substituents | High affinity and selectivity for the receptor. nih.gov |

| Synthesis of Piperidin-4-ols | Gold-catalyzed cyclization | Excellent diastereoselectivity in ring formation. nih.gov |

| Synthesis of (+)-subcosine II | Enantioselective modular approach | Formation of the specific enantiomer of the natural product. nih.gov |

| Synthesis of 1-(pyridin-3-yl)piperidin-4-amine | Curtius Rearrangement | Superior stereocontrol over the final product. evitachem.com |

Conformational Analysis and its Role in Chemical Behavior

The chemical behavior of this compound derivatives is also heavily influenced by their conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric strain, but the orientation of substituents (axial vs. equatorial) and the potential for ring inversion can have a profound impact on reactivity. wikipedia.org

The conformation of the piperidine ring can affect the accessibility of the nitrogen lone pair and the reactivity of adjacent functional groups. In N-substituted piperidines, the substituent's size and electronic nature can influence the conformational equilibrium. For example, in N-methylpiperidine, the equatorial conformation is significantly preferred. wikipedia.org

In the context of drug design, the conformation of the piperidine ring and its substituents determines how the molecule fits into a biological target. Molecular dynamics simulations of σ1 receptor ligands with a piperidine scaffold have shown that different interactions with the binding pocket are responsible for varying affinities. nih.gov These interactions are directly dependent on the adopted conformation of the ligand.

The table below illustrates the role of conformational analysis in understanding the behavior of piperidine-containing molecules:

| Compound Type | Conformational Feature | Impact on Chemical Behavior |

| N-Methylpiperidine | Preference for equatorial conformation of the methyl group | Influences the steric environment around the nitrogen atom. wikipedia.org |

| σ1 Receptor Ligands | Specific binding mode conformation | Determines the affinity and selectivity for the receptor. nih.gov |

| N,N'-Substituted Piperazines | Rotational barriers around the amide bond | Leads to distinct, observable conformers with different properties. researchgate.net |

Relationship between Structural Modifications and Chemical Transformations

The chemical transformations that derivatives of this compound can undergo are directly related to their structural modifications. The introduction of specific functional groups can open up new reaction pathways, allowing for the synthesis of a diverse array of new chemical entities.

For example, the presence of a bromo substituent on the pyridine ring, as in 3-bromo-4-(piperidin-1-yl)pyridine, allows for cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govbldpharm.com This enables the formation of new carbon-carbon bonds and the introduction of various aryl or heteroaryl groups at that position.

The amino group on the pyridine ring is another key functional handle. It can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities. nih.govresearchgate.net The synthesis of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, for instance, involves the reductive amination of a carboxaldehyde, showcasing the utility of the amino group in building more complex structures. acs.org

Furthermore, the piperidine nitrogen can be readily derivatized, allowing for modulation of the molecule's properties. nih.gov This is a common strategy in medicinal chemistry to optimize factors like solubility, metabolic stability, and target engagement. nih.gov

The following table provides examples of how structural modifications enable specific chemical transformations in related compounds:

| Structural Modification | Enabled Chemical Transformation | Example Application |

| Bromo substituent | Suzuki-Miyaura coupling | Synthesis of biaryl compounds. nih.gov |

| Amino group | Acylation, Reductive amination | Synthesis of amides and more complex amines. nih.govacs.org |

| Carboxylic acid | Curtius Rearrangement | Formation of an amine group with stereocontrol. evitachem.com |

| Nitro group | Catalytic Hydrogenation | Reduction to an amino group for further functionalization. nih.gov |

Computational and Theoretical Investigations of 4 Piperidin 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for investigating the molecular structure and electronic properties of 4-(Piperidin-1-yl)pyridin-3-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost. DFT calculations can determine the optimized geometry, vibrational frequencies, and electronic properties of molecules like this compound. For instance, methods like B3LYP are commonly used to predict these properties. Such studies on related heterocyclic compounds have been instrumental in correlating their structural features with their chemical behavior.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For complex systems, these calculations provide a benchmark for other computational techniques.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For related piperidine (B6355638) derivatives, analyses have shown that these orbitals are key to understanding charge transfer within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.4 |

| HOMO-LUMO Gap | 4.4 |

Note: This table is illustrative and based on typical values for similar organic molecules.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It visualizes the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. In studies of similar pyridine (B92270) and piperidine compounds, MESP analysis has successfully identified the most reactive sites, such as nitrogen atoms or specific hydrogen atoms.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis helps in understanding the distribution of electrons across the molecular framework. The calculated charges are influenced by the electronegativity of the atoms, with nitrogen atoms typically exhibiting negative charges and hydrogen atoms showing positive charges. This information is crucial for understanding a molecule's dipole moment and other electrostatic properties.

Table 2: Hypothetical Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.65 |

| N (Amine) | -0.70 |

| N (Piperidine) | -0.55 |

| C (Pyridine, C4) | +0.25 |

| H (Amine) | +0.35 |

Note: This table is illustrative and based on general principles and data from related molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a window into the atomic-level movements and interactions of molecules over time, providing crucial insights into their conformational flexibility and binding dynamics with biological targets. For molecules like this compound, which contains both a flexible piperidine ring and a polar aminopyridine group, MD simulations are instrumental in exploring its behavior in various environments, particularly in the context of drug-receptor interactions.

Detailed research findings from studies on related aminopyridine and piperidine derivatives demonstrate the utility of MD simulations. For instance, simulations are frequently employed to study the binding stability of small molecules to protein targets such as kinases and G-protein coupled receptors. nih.govnih.govnih.gov These studies typically involve placing the ligand in the active site of a protein and simulating the system's evolution over nanoseconds to microseconds. nih.gov Key analyses performed during these simulations include the calculation of root-mean-square deviation (RMSD) to assess the stability of the ligand's pose, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov

A primary output of MD simulations in drug discovery contexts is the estimation of binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the energy of binding between a ligand and a protein. nih.gov These calculations provide a theoretical estimation of the binding affinity, which can be used to rank potential drug candidates. For example, in a study of piperidine-based compounds targeting the sigma 1 receptor (S1R), MD simulations and MM/GBSA calculations were used to elucidate the binding mode and affinity of the ligands. nih.gov The results highlighted crucial interactions with amino acid residues like Phe107 and Tyr206 that are essential for binding. nih.gov

While specific MD simulation data for this compound is not available, data from analogous piperidine derivatives can provide a reference for the expected binding energies.

| Compound | Target | Binding Affinity (Ki, nM) | Key Interacting Residues (from MD) |

|---|---|---|---|

| Haloperidol (reference) | S1R | 2.5 | Not detailed in source |

| Compound 1 (piperidine-based) | S1R | 3.2 | Phe107, Val84, Trp89, Met93, Leu95, Tyr103, Leu105 |

| Compound 3 (piperidine-based) | S1R | 8.9 | Not detailed in source |

This table presents binding affinity data for piperidine-based compounds targeting the Sigma 1 Receptor (S1R), as determined in a study involving molecular docking and dynamics. The data for Haloperidol is included as a reference compound. The key interacting residues identified through computational studies are also listed, providing insight into the nature of the binding. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms at a molecular level. For a molecule like this compound, computational studies can provide deep insights into its synthesis, particularly the formation of the piperidine ring and its attachment to the pyridine core.

Mechanistic studies on the synthesis of piperidines often involve intramolecular C-H amination reactions. acs.org DFT calculations can map out the entire reaction pathway, identifying the structures of reactants, transition states, and products, along with their relative energies. This allows for the determination of activation energy barriers, which are critical for understanding reaction rates and selectivity. acs.org

For example, computational studies on the copper-catalyzed intramolecular C-H amination to form piperidines have been conducted. acs.org These studies investigated the catalytic cycle involving different oxidation states of the copper catalyst (e.g., Cu(I)/Cu(II)). The calculations revealed the free energy profiles for different proposed mechanisms, helping to discern the most likely pathway. In one such study, the evolution of a key intermediate was examined, showing that the breaking of an N-X bond (where X is a halogen) and subsequent hydrogen abstraction are critical steps. The calculated energy barrier for the highest point in the pathway was found to be a key determinant of the reaction's feasibility. acs.org

While a specific mechanistic study for the synthesis of this compound is not available, the data from related piperidine syntheses can serve as a proxy for the types of energetic barriers that might be involved.

| Reaction Step | System | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Hydrogen Abstraction (TSc6-c7-Cl) | N-Cl substrate | 22.9 |

This table shows a calculated free energy barrier for a key transition state in the copper-catalyzed synthesis of a piperidine ring from an N-chloro amide substrate. This data, derived from DFT calculations, illustrates how computational modeling can quantify the energetic hurdles in a reaction mechanism. acs.org

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, primarily based on DFT, are highly effective in predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.netnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, especially when correlated with experimental data for related compounds. Studies on aminopyridine derivatives have shown excellent correlation between experimental and calculated NMR chemical shifts, often with correlation coefficients exceeding 0.99 for ¹³C NMR. researchgate.net

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the peaks in IR and Raman spectra. The calculated frequencies for a related compound, 2-amino-4-methylpyridine (B118599), using the B3LYP/6-311++G(d,p) level of theory, have been shown to align well with experimental values after applying a scaling factor. researchgate.netnih.gov This allows for the confident assignment of vibrational modes, such as N-H stretching, C-N stretching, and the various vibrations of the pyridine and piperidine rings.

The following tables present a comparison of experimental and theoretically calculated spectroscopic data for a related aminopyridine derivative, demonstrating the predictive power of these computational methods.

| Nucleus | Experimental Chemical Shift (ppm) for 2-amino-4-methylpyridine | Calculated Chemical Shift (ppm) for 2-amino-4-methylpyridine |

|---|---|---|

| C2 | 159.2 | 161.8 |

| C3 | 106.1 | 106.8 |

| C4 | 148.1 | 149.6 |

| C5 | 115.3 | 114.7 |

| C6 | 148.1 | 149.9 |

This table compares the experimental ¹³C NMR chemical shifts of 2-amino-4-methylpyridine with values calculated using the GIAO method. The close agreement between the experimental and theoretical data underscores the reliability of computational predictions for this class of compounds. researchgate.net

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) for β-2-aminopyridinium dihydrogenphosphate | Calculated IR Frequency (cm⁻¹) for β-2-aminopyridinium dihydrogenphosphate |

|---|---|---|

| N-H stretch (asymmetric) | 3425 | 3458 |

| N-H stretch (symmetric) | 3315 | 3341 |

| C-H stretch (ring) | 3112 | 3114 |

| N-H bend | 1645 | 1652 |

| C-N stretch | 1325 | 1318 |

This table shows a comparison of selected experimental and calculated (B3LYP/6-311++G(d,p)) FT-IR vibrational frequencies for β-2-aminopyridinium dihydrogenphosphate. The strong correlation allows for precise assignment of the observed spectral bands. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Piperidin 1 Yl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(piperidin-1-yl)pyridin-3-amine and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) and piperidine (B6355638) rings are observed. The aromatic protons on the pyridine ring typically appear in the downfield region, while the aliphatic protons of the piperidine ring are found in the upfield region. The integration of these signals provides a ratio of the number of protons in each environment. For instance, in a related compound, piperidine, the protons at the C2 and C6 positions (alpha to the nitrogen) show a chemical shift around 2.79 ppm, while the protons at the C3, C4, and C5 positions appear at different shifts. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by showing the chemical shifts of the carbon atoms. The carbon atoms of the pyridine ring resonate at lower field strengths (higher ppm values) compared to the sp³-hybridized carbon atoms of the piperidine ring. For example, in pyridine, the chemical shifts for the carbon atoms are approximately δ 150 (C2, C6), δ 124 (C3, C5), and δ 136 (C4). researchgate.net The substitution pattern on the pyridine ring in this compound and its derivatives will influence these chemical shifts, providing crucial data for structural confirmation. nih.govorganicchemistrydata.orgrsc.org

Two-dimensional NMR techniques, such as HSQC and HMBC, are invaluable for unequivocally assigning proton and carbon signals, especially in more complex derivatives. nih.gov These experiments correlate the chemical shifts of directly bonded and long-range coupled nuclei, respectively, allowing for a complete and unambiguous structural assignment.

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (ppm) Range | Multiplicity (Typical) | Notes |

| Pyridine H | 6.5 - 8.5 | s, d, t | Chemical shifts are highly dependent on the substitution pattern. |

| Piperidine H (α to N) | 2.5 - 3.5 | m | Broad multiplets are common due to coupling with adjacent protons. |

| Piperidine H (β, γ to N) | 1.4 - 2.0 | m | Overlapping multiplets are frequently observed. |

| Amine H | Variable | br s | Often appears as a broad singlet; position and intensity can vary with solvent and concentration. |

| Pyridine C | 100 - 160 | s, d | Quaternary carbons will appear as singlets in a proton-decoupled spectrum. |

| Piperidine C (α to N) | 45 - 55 | t | |

| Piperidine C (β, γ to N) | 20 - 30 | t |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key characteristic absorption bands for this compound include:

N-H Stretching: The primary amine group (-NH₂) typically exhibits two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are found in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds of the piperidine and the amine group are typically observed in the 1250-1350 cm⁻¹ range.

Derivatization of the amine or modifications to the pyridine or piperidine rings will result in predictable changes in the IR spectrum, allowing for the confirmation of successful chemical transformations.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry (MS): Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. ESI is particularly useful for these compounds as it often produces a prominent protonated molecule [M+H]⁺, directly providing the molecular weight. uni.luacs.orguni.lu The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, predicted collision cross-section values can be calculated for various adducts to aid in identification. uni.lu

X-ray Crystallography for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

X-ray crystallography can reveal:

The exact bond lengths and angles within the molecule.

The conformation of the piperidine ring (e.g., chair or boat). mdpi.com

The planarity of the pyridine ring.

The intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govmdpi.com

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with biological targets. The crystal structure of derivatives, such as pyridinium (B92312) salts, can reveal details about ion pairing and hydrogen bonding networks in the solid state. nih.gov

Chromatography Techniques

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives.

Flash Column Chromatography: This is a preparative technique used to separate and purify the target compound from reaction mixtures. ucsb.edumit.eduphenomenex.com The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving good separation. biotage.comresearchgate.net For basic compounds like amines, it is often necessary to add a small amount of a competing base (e.g., triethylamine) to the eluent to prevent tailing on silica gel. biotage.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of reactions and to determine the appropriate solvent system for flash column chromatography. The retention factor (Rf) value provides a qualitative measure of a compound's polarity.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.govmdpi.com It is particularly useful for the analysis of complex mixtures and for quantifying trace amounts of the compound and its metabolites in biological matrices. The use of mixed-mode columns can be beneficial for retaining and separating hydrophilic amine compounds. helixchrom.com

Derivatization for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying the analyte to improve its analytical properties. For this compound, derivatization of the primary amine group can be advantageous.

Improved Chromatographic Behavior: Derivatization can increase the volatility of the compound for gas chromatography (GC) analysis or alter its polarity for better separation in liquid chromatography. For instance, acylation or silylation are common derivatization strategies for amines in GC. nih.gov

Enhanced Detection: A chromophore or fluorophore can be introduced to enhance UV or fluorescence detection. Reagents like N-(4-aminophenyl)piperidine can be used to tag compounds, improving their detection limits in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govresearchgate.netrowan.edu

Increased Specificity in Mass Spectrometry: Derivatization can lead to more specific fragmentation patterns in MS, aiding in structural elucidation and quantification. nih.govmdpi.com For example, derivatization with hexylchloroformate can result in a higher molecular weight and better chromatographic behavior for aminopyridines. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(Piperidin-1-yl)pyridin-3-amine in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation by referencing safety data sheets (SDS) for structurally similar amines (e.g., pyrrolidine/pyridine derivatives). Key steps include:

- Ventilation : Ensure fume hoods are used during synthesis or handling to avoid inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. For spills, use chemical-resistant suits .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS details .

Q. How should researchers design initial experiments to assess the compound’s reactivity?

- Methodological Answer : Begin with pre-experimental screening to identify reactive sites:

- Theoretical Modeling : Use computational tools (e.g., DFT calculations) to predict nucleophilic/electrophilic regions on the pyridine and piperidine moieties .

- Pilot Reactions : Test reactivity under mild conditions (e.g., room temperature, inert atmosphere) with common reagents (e.g., alkyl halides, acylating agents). Monitor via TLC or LC-MS .

Q. What are the foundational steps for synthesizing this compound?

- Methodological Answer :

- Route Selection : Opt for nucleophilic aromatic substitution (SNAr) between 3-aminopyridine and piperidine derivatives, using polar aprotic solvents (e.g., DMF) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Verify purity via HPLC (>95%) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate variables:

- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0–10 mol%).

- Responses : Yield, reaction time, byproduct formation. Use ANOVA to identify significant interactions .

- Example Table :

| Factor | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temperature | 60°C | 100°C | +22% |

| Solvent | THF | DMF | +15% |

Q. What advanced spectroscopic techniques resolve structural ambiguities in piperidine-pyridine hybrids?

- Methodological Answer : Combine multi-modal characterization:

- NMR : Use <sup>13</sup>C-DEPT to distinguish quaternary carbons and NOESY for spatial proximity analysis of the piperidine ring .

- X-ray Crystallography : Resolve tautomeric forms or regioselectivity issues in crystalline derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <1 ppm error .

Q. How do researchers address contradictions in solubility data across solvent systems?

- Methodological Answer : Conduct controlled replication studies with standardized protocols:

- Solvent Series : Test solubility in water, DMSO, ethanol, and dichloromethane at 25°C. Use UV-Vis spectroscopy for quantification (λmax ~270 nm) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and assess batch-to-batch variability .

Q. What computational strategies predict biological activity or pharmacokinetic properties of derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro assays (e.g., CYP450 inhibition) .

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using software like GROMACS or AMBER .

Data Contradiction & Validation

Q. How should conflicting results in reaction yields be analyzed?

- Methodological Answer :

- Root-Cause Analysis : Compare catalyst sources (e.g., Pd/C vs. Raney Ni), moisture levels, or oxygen sensitivity .

- Cross-Lab Validation : Collaborate with independent labs to replicate conditions and validate reproducibility .

Future Directions

Q. Can machine learning (ML) enhance the synthesis or application of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.